molecular formula C13H20O3 B033665 Methyl 2-methoxyadamantane-1-carboxylate CAS No. 103549-36-6

Methyl 2-methoxyadamantane-1-carboxylate

Cat. No. B033665
CAS RN: 103549-36-6
M. Wt: 224.3 g/mol
InChI Key: GGHGRMSWVJKWNT-UHFFFAOYSA-N
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Description

Methyl 2-methoxyadamantane-1-carboxylate, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. This drug has been found to be effective in improving cognitive function in patients with Alzheimer's disease.

Mechanism of Action

Methyl 2-methoxyadamantane-1-carboxylate works by blocking the activity of the NMDA receptors in the brain. NMDA receptors are involved in the process of learning and memory, and their overactivity has been implicated in the development of Alzheimer's disease. By blocking the activity of these receptors, this compound helps to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been found to reduce behavioral disturbances such as agitation and aggression. This compound has been shown to have a good safety profile and is generally well-tolerated by patients.

Advantages and Limitations for Lab Experiments

Methyl 2-methoxyadamantane-1-carboxylate has several advantages for use in lab experiments. It has a well-defined mechanism of action, and its effects can be easily measured using cognitive and behavioral tests. This compound is also relatively safe and well-tolerated by animals, making it suitable for use in preclinical studies.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. This compound can also interact with other drugs, which can affect its efficacy.

Future Directions

There are several future directions for research on Methyl 2-methoxyadamantane-1-carboxylate. One area of research is the development of new formulations of this compound that can improve its pharmacokinetic properties. Another area of research is the investigation of this compound's potential use in other neurological disorders such as Parkinson's disease and traumatic brain injury. Finally, there is a need for further research on the long-term effects of this compound on cognitive function and disease progression in patients with Alzheimer's disease.
Conclusion:
In conclusion, this compound is a drug that has shown promise in the treatment of Alzheimer's disease. It works by blocking the activity of the NMDA receptors in the brain, which helps to improve cognitive function in patients with Alzheimer's disease. This compound has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on this compound, including the development of new formulations and investigation of its potential use in other neurological disorders.

Synthesis Methods

Methyl 2-methoxyadamantane-1-carboxylate can be synthesized by the reaction of 1-Adamantylamine with methyl chloroformate in the presence of a base. The reaction yields this compound, which can be further purified by recrystallization.

Scientific Research Applications

Methyl 2-methoxyadamantane-1-carboxylate has been extensively studied for its therapeutic effects in Alzheimer's disease. It has been found to improve cognitive function, reduce behavioral disturbances, and delay the progression of the disease. This compound has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

CAS RN

103549-36-6

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

methyl 2-methoxyadamantane-1-carboxylate

InChI

InChI=1S/C13H20O3/c1-15-11-10-4-8-3-9(5-10)7-13(11,6-8)12(14)16-2/h8-11H,3-7H2,1-2H3

InChI Key

GGHGRMSWVJKWNT-UHFFFAOYSA-N

SMILES

COC1C2CC3CC(C2)CC1(C3)C(=O)OC

Canonical SMILES

COC1C2CC3CC(C2)CC1(C3)C(=O)OC

synonyms

methyl 2-methoxyadamantane-1-carboxylate

Origin of Product

United States

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